(5Z)-5-(2,6-dichlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.: 5865-19-0
Cat. No.: VC8994111
Molecular Formula: C15H13Cl2NO2S2
Molecular Weight: 374.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5865-19-0 |
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Molecular Formula | C15H13Cl2NO2S2 |
Molecular Weight | 374.3 g/mol |
IUPAC Name | (5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Standard InChI | InChI=1S/C15H13Cl2NO2S2/c16-11-4-1-5-12(17)10(11)7-13-14(19)18(15(21)22-13)8-9-3-2-6-20-9/h1,4-5,7,9H,2-3,6,8H2/b13-7- |
Standard InChI Key | QOFGHDLHDUWSQO-QPEQYQDCSA-N |
Isomeric SMILES | C1CC(OC1)CN2C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/SC2=S |
SMILES | C1CC(OC1)CN2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)SC2=S |
Canonical SMILES | C1CC(OC1)CN2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)SC2=S |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the thiazolidin-4-one class, a five-membered heterocyclic ring containing sulfur (S) and nitrogen (N) atoms. The Z-configuration at the C5 position is stabilized by conjugation with the 2,6-dichlorophenyl group, while the tetrahydrofuran-2-ylmethyl moiety at N3 introduces stereochemical complexity. Key structural elements include:
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Core structure: 1,3-thiazolidin-4-one with a thioxo group at C2.
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Substituents:
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2,6-Dichlorobenzylidene at C5 (Z-configuration).
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Tetrahydrofuran-2-ylmethyl group at N3.
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Molecular Formula and Weight
The molecular formula is C₁₅H₁₃Cl₂NO₂S₂, with a molecular weight of 374.3 g/mol. This aligns with related thiazolidin-4-one derivatives, where halogen substitutions (e.g., Cl) enhance lipophilicity and bioactivity .
Table 1: Comparative Structural Data of Selected Thiazolidin-4-one Derivatives
Synthesis and Physicochemical Properties
Synthetic Pathways
The synthesis of thiazolidin-4-ones typically involves a three-component reaction between a primary amine, aldehyde, and thioglycolic acid. For the target compound, a solvent-free method using tetrahydrofuran (THF) as a reaction medium has been reported for analogous structures . Key steps include:
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Condensation: 2,6-Dichlorobenzaldehyde reacts with a primary amine (e.g., tetrahydrofurfurylamine) to form a Schiff base.
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Cyclization: Addition of thioglycolic acid and N,N’-dicyclohexylcarbodiimide (DCC) facilitates ring closure at 0–50°C .
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Purification: Evaporation of THF under reduced pressure yields the crude product, which is recrystallized for purity .
Physicochemical Characterization
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Melting Point: Thiazolidin-4-ones generally exhibit melting points between 160–220°C, influenced by halogen substitution .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, THF) due to the dichlorophenyl group’s lipophilicity.
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Spectroscopic Data:
Computational and Mechanistic Insights
Molecular Docking Studies
Docking simulations of analogous compounds reveal strong binding to XO’s molybdopterin center, with binding energies of −8.5 to −9.2 kcal/mol . The 2,6-dichloro substitution may enhance hydrophobic interactions with Val1011 and Phe914 residues .
Structure-Activity Relationships (SAR)
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